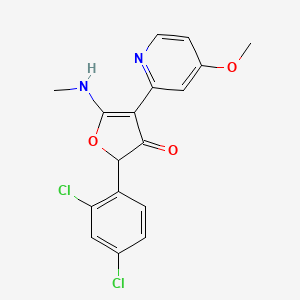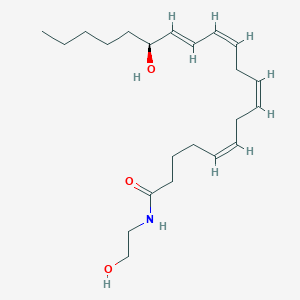
15(S)-羟基二十碳四烯酸乙醇酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15(S)-HETE Ethanolamide is a bioactive lipid derived from the oxidation of arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs) and is known for its role in various physiological and pathological processes. This compound is particularly significant due to its involvement in inflammation, cell signaling, and as a potential therapeutic agent in various diseases.
科学研究应用
15(S)-HETE Ethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and the formation of bioactive lipids.
Biology: Researchers investigate its role in cell signaling, inflammation, and immune responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and cardiovascular disorders.
Industry: The compound is used in the development of pharmaceuticals and as a biochemical tool in various assays.
作用机制
Target of Action
Similar compounds such as ethanolamine oleate have been shown to interact with calcium ions and coagulation factor xii . These interactions may play a role in the compound’s mechanism of action.
Mode of Action
It is known that fatty acid amides like dgla can interfere in cellular lipid metabolism and eicosanoid biosynthesis . This interference can lead to the production of compounds such as 15-(S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1), which have anti-inflammatory and anti-proliferative properties .
Biochemical Pathways
Similar compounds such as ethanolamine oleate have been shown to affect the inflammatory response and coagulation in vivo .
Pharmacokinetics
Similar compounds such as ethanolamine oleate have been shown to be rapidly cleared from the injection site within five minutes via the portal vein .
Result of Action
Similar compounds such as dgla have been shown to modulate inflammation by reducing mcp-1 and no production and expression .
Action Environment
For example, the bioavailability of oral semaglutide, a glucagon-like peptide-1 receptor agonist, was found to be influenced by post-dose fasting time and the volume of water ingested with the dose .
生化分析
Biochemical Properties
. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
15(S)-HETE Ethanolamide has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 15(S)-HETE Ethanolamide is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 15(S)-HETE Ethanolamide can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 15(S)-HETE Ethanolamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
15(S)-HETE Ethanolamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
15(S)-HETE Ethanolamide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15(S)-HETE Ethanolamide typically involves the enzymatic oxidation of arachidonic acid followed by amidation with ethanolamine. The process can be summarized as follows:
Oxidation: Arachidonic acid is oxidized using lipoxygenase enzymes to produce 15(S)-HETE.
Amidation: The resulting 15(S)-HETE is then reacted with ethanolamine under mild conditions to form 15(S)-HETE Ethanolamide.
Industrial Production Methods
Industrial production of 15(S)-HETE Ethanolamide may involve large-scale enzymatic processes to ensure high yield and purity. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, are crucial for efficient production.
化学反应分析
Types of Reactions
15(S)-HETE Ethanolamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert 15(S)-HETE Ethanolamide to less oxidized forms.
Substitution: Substitution reactions can modify the ethanolamide moiety, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lipoxygenase enzymes and other peroxidases.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed to introduce different functional groups into the ethanolamide structure.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of 15(S)-HETE Ethanolamide, each with distinct biological activities.
相似化合物的比较
15(S)-HETE Ethanolamide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties.
Oleoylethanolamide (OEA): Involved in regulating appetite and lipid metabolism.
Stearoylethanolamide (SEA): Exhibits anti-inflammatory and neuroprotective effects.
Each of these compounds has distinct roles and mechanisms of action, highlighting the uniqueness of 15(S)-HETE Ethanolamide in its specific applications and effects.
属性
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKRCUYLKDPEK-BPVVGZHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research paper mentions changes in N-Acylethanolamines, including 15(S)-HETE Ethanolamide, in a mouse model of glaucoma. What is the significance of studying these compounds in the context of glaucoma?
A1: Glaucoma is a complex eye disease characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure. N-Acylethanolamines (NAEs) are a class of lipid signaling molecules that play roles in various physiological processes, including inflammation and neurotransmission. The study aimed to investigate whether changes in NAEs, like 15(S)-HETE Ethanolamide, occur during the development of visual impairment in a glaucoma mouse model []. This is significant because understanding how these molecules change in the context of glaucoma could provide insights into the disease's pathogenesis and potentially identify novel therapeutic targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

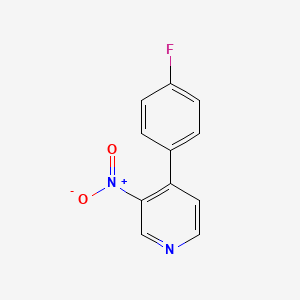
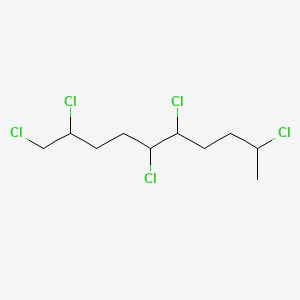
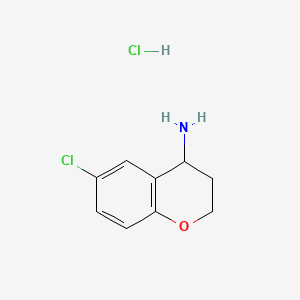
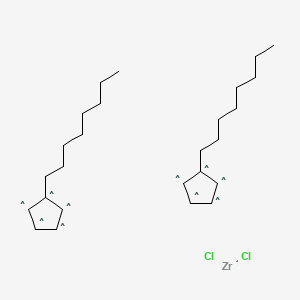

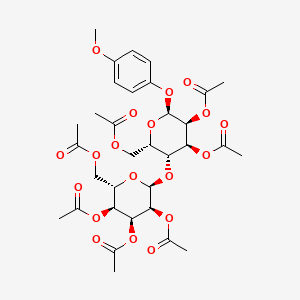
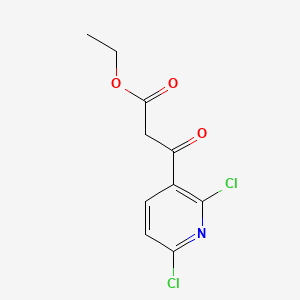
![2-[(E)-prop-1-enoxy]pyridine](/img/structure/B575068.png)
